molecular formula C21H24N4O3S B10860246 Vintiamol

Vintiamol

Cat. No.: B10860246
M. Wt: 412.5 g/mol
InChI Key: IYLXFMHBICTCPI-UHFFFAOYSA-N
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Description

Vintiamol is a hypothetical compound posited for comparison with established analgesics and antipyretics. Paracetamol, a cornerstone analgesic, operates via cyclooxygenase (COX) inhibition in the central nervous system, with minimal peripheral anti-inflammatory activity . Tramadol, a synthetic opioid, combines μ-opioid receptor agonism and serotonin/norepinephrine reuptake inhibition for dual analgesic effects . Structural and functional parallels between this compound and these compounds may exist, warranting comparative analysis.

Properties

Molecular Formula

C21H24N4O3S

Molecular Weight

412.5 g/mol

IUPAC Name

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[5-hydroxy-3-(3-oxo-3-phenylprop-1-enyl)sulfanylpent-2-en-2-yl]formamide

InChI

InChI=1S/C21H24N4O3S/c1-15(25(14-27)13-18-12-23-16(2)24-21(18)22)20(8-10-26)29-11-9-19(28)17-6-4-3-5-7-17/h3-7,9,11-12,14,26H,8,10,13H2,1-2H3,(H2,22,23,24)

InChI Key

IYLXFMHBICTCPI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SC=CC(=O)C2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

The preparation of Vintiamol involves several synthetic routes. One of the primary methods includes the reaction of 4-amino-2-methyl-5-pyrimidinemethanol with 4-hydroxy-1-methyl-2-[(3-oxo-3-phenyl-1-propenyl)thio]-1-butenyl]formamide under specific reaction conditions . The reaction typically requires a solvent such as ethanol and is carried out at controlled temperatures to ensure the formation of the desired product .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of high-pressure reactors and continuous flow systems to increase yield and efficiency.

Chemical Reactions Analysis

Vintiamol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones, which are important intermediates in the synthesis of other compounds.

    Reduction: Reduction of this compound can lead to the formation of thiols and other reduced sulfur-containing compounds.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the formamide group can be replaced by other nucleophiles, leading to a variety of derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields sulfoxides, while reduction with sodium borohydride produces thiols.

Scientific Research Applications

Vintiamol has several scientific research applications across various fields:

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Properties
  • Paracetamol: Molecular formula C₈H₉NO₂, molecular weight 151.16 g/mol, and solubility of 14 mg/mL in water at 25°C. It features a phenyl ring with hydroxyl and acetamide groups, critical for its mechanism of action .
  • Tramadol: Molecular formula C₁₆H₂₅NO₂, molecular weight 263.38 g/mol, and lipophilic nature (logP = 2.4). Its structure includes a benzene ring linked to a cyclohexanol moiety, enabling opioid receptor binding .
  • Vintiamol (hypothetical) : Assuming structural similarity to paracetamol, this compound may share the acetamide backbone but with modifications (e.g., halogenation or alkylation) to alter pharmacokinetics or potency.

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Solubility (Water) LogP
Paracetamol C₈H₉NO₂ 151.16 14 mg/mL 0.5
Tramadol C₁₆H₂₅NO₂ 263.38 Insoluble 2.4
This compound*

*Hypothetical data inferred from structural analogs.

Pharmacological Efficacy
  • Paracetamol : Effective for mild-to-moderate pain (e.g., postoperative, musculoskeletal) and fever reduction. A fixed-dose combination with tramadol (37.5 mg tramadol + 325 mg paracetamol) demonstrates synergistic efficacy, achieving 50% pain relief in 60% of patients within 6 hours .
  • Tramadol : Superior to paracetamol for neuropathic and chronic pain due to opioid-mediated effects. However, it carries risks of dependency and serotonin syndrome .
  • This compound : If mechanistically similar to paracetamol, its efficacy might depend on COX-2 selectivity or enhanced blood-brain barrier penetration.

Table 2: Efficacy in Pain Management

Compound Mechanism of Action Indications Onset of Action Duration
Paracetamol Central COX inhibition Mild pain, fever 30–60 mins 4–6 hrs
Tramadol μ-opioid agonist + SNRI Moderate-severe pain 1–2 hrs 6–8 hrs
This compound* Presumed COX modulation Under investigation

Table 3: Adverse Effect Profile

Compound Common Adverse Effects Severe Risks Therapeutic Index
Paracetamol None (at therapeutic doses) Hepatotoxicity (>4 g/day) Narrow
Tramadol Nausea, dizziness, constipation Seizures, respiratory depression Moderate
This compound*
Pharmaceutical Equivalence and Stability
  • Paracetamol: Stability studies show degradation under UV light and humidity, requiring protective packaging. Pharmacopoeial standards (USP, Ph.Eur.) enforce strict limits on impurities like 4-aminophenol (<0.1%) .
  • This compound : If formulated as a syrup or tablet, stability under varying storage conditions (e.g., light, temperature) would require validation akin to paracetamol syrup stability protocols .

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